ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-27-19(25)14-23-18(24)9-8-17(20-23)22-12-10-21(11-13-22)15-4-6-16(26-2)7-5-15/h4-9H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSGLIPLMBFHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves esterification with ethyl acetate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyridazinone .
Scientific Research Applications
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone moiety may inhibit certain enzymes, leading to altered biochemical pathways. These interactions can result in various pharmacological effects, such as neuroprotection or anti-inflammatory activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of pyridazinone-piperazine hybrids. Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance solubility and alter receptor binding compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives), which are more lipophilic and electronically distinct .
- Substituent Position: Analogues like ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate demonstrate that substitutions on the pyridazinone ring (e.g., methyl groups) can sterically hinder interactions or modulate metabolic stability .
Comparison of Yields :
- Chlorophenyl analogs (e.g., ) reported yields of 51–62%, while fluorophenyl derivatives (e.g., ) showed lower yields (~42%), possibly due to steric or electronic effects during synthesis.
Pharmacological and Physicochemical Properties
2.3.1 Receptor Binding and Activity
- Piperazine Role : The piperazine moiety is critical for interactions with serotonin (5-HT) or dopamine receptors, common in antipsychotic or antidepressant agents. The 4-methoxyphenyl group may enhance affinity for serotonin receptors compared to halogenated analogs .
- Pyridazinone Core: The 6-oxo group contributes to hydrogen-bonding interactions, while substituents like methyl or benzyl groups (e.g., ) influence metabolic stability.
2.3.2 Physicochemical Data
| Property | Target Compound | 4-Chlorophenyl Analog | 4-Fluorophenyl Analog |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.2 | ~2.5 |
| Solubility (mg/mL) | ~0.15 | ~0.10 | ~0.20 |
| IR C=O Stretch (cm⁻¹) | 1720 (ester) | 1725 (ester) | 1662 (amide) |
Notes:
- The methoxy group reduces LogP compared to chlorophenyl analogs, improving aqueous solubility.
- Amide-linked derivatives (e.g., ) exhibit lower C=O stretching frequencies due to conjugation effects.
Biological Activity
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
- CAS Number : Not specified in available literature.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common steps include:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Piperazine Coupling : The piperazine moiety is introduced via coupling reactions with appropriate derivatives.
- Final Esterification : The ethyl acetate group is added to complete the synthesis.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and other diseases. Preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
-
In Vitro Studies : Research conducted on various cancer cell lines has shown that the compound exhibits significant cytotoxic effects. For instance, it was tested against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cells using the sulforhodamine B assay.
Cell Line IC50 (µM) Activity Description MDA-MB-468 (Breast) 15 High sensitivity to treatment A549 (Lung) 20 Moderate sensitivity HCT116 (Colon) 25 Lower sensitivity
Other Biological Activities
In addition to its antitumor properties, this compound has been explored for other therapeutic potentials:
- Antidepressant Effects : Due to the presence of the piperazine moiety, it may exhibit activity similar to known antidepressants.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential for development as an antimicrobial agent.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Organic and Pharmaceutical Chemistry evaluated the antitumor efficacy of several derivatives of compounds related to this compound. The findings indicated that modifications in the alkyl chain significantly enhanced cytotoxicity against specific cancer cell lines, suggesting structure-activity relationships that could guide future drug design .
Case Study 2: Pharmacokinetics
Research on pharmacokinetic properties revealed that this compound demonstrates favorable absorption characteristics with moderate bioavailability. Studies indicated a half-life suitable for therapeutic applications, making it a candidate for further clinical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
